molecular formula C5H9N3O2 B1405074 5-(dimethoxymethyl)-1H-1,2,4-triazole CAS No. 31706-05-5

5-(dimethoxymethyl)-1H-1,2,4-triazole

Cat. No. B1405074
CAS RN: 31706-05-5
M. Wt: 143.14 g/mol
InChI Key: KCJAPIYDKXODHB-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1H-1,2,4-triazole (5-DMMT) is an organic compound that is an important part of the triazole family. It is a heterocyclic compound that is composed of five carbon atoms, two oxygen atoms and one nitrogen atom. 5-DMMT is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of different polymers and polymeric materials.

Scientific Research Applications

Synthesis and Structural Analysis

5-(dimethoxymethyl)-1H-1,2,4-triazole and related compounds have been a subject of research in the field of synthesis and crystal structure analysis. Xu et al. (2006) synthesized a compound related to 5-(dimethoxymethyl)-1H-1,2,4-triazole, which was analyzed for its crystal structure, providing insights into the molecular geometry and interactions within the lattice (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, Si, Guo-dong, 2006).

Antimicrobial and Antifungal Applications

Compounds derived from 1,2,4-triazole have been studied for their antimicrobial and antifungal properties. Beyzaei et al. (2019) developed a one-pot synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines, showing potential as antimicrobial agents (Beyzaei, Khosravi, Aryan, Ghasemi, 2019). Sun et al. (2015) synthesized novel 1,2,4-triazol-5(4H)-one derivatives, demonstrating antifungal activities against specific pathogens (Na-Bo Sun, Jin, Fang-Yue He, 2015).

Pharmaceutical Research

In pharmaceutical research, triazole derivatives, including those related to 5-(dimethoxymethyl)-1H-1,2,4-triazole, have been explored for various biological activities. Ferreira et al. (2013) discussed the significance of triazoles in drug development, highlighting their versatile structural variations and broad range of biological activities (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).

Photographic and Dye Applications

The use of triazole derivatives in the production of dyes and color photographic applications has been explored. Shimada et al. (2006) synthesized a novel heterocyclic dye-forming coupler, demonstrating its practical use in color photographs (Yasuhiro Shimada, Takayuki Ito, H. Maeta, Akiko Matsuoka, Kozo Sato, 2006).

Energetic Materials and Detonation Properties

Research in the field of energetic materials has also incorporated triazole derivatives. Thottempudi and Shreeve (2011) investigated salts of trinitromethyl-substituted triazoles, demonstrating their potential as high-density energetic materials with excellent detonation properties (Venugopal Thottempudi, J. Shreeve, 2011).

properties

IUPAC Name

5-(dimethoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-5(10-2)4-6-3-7-8-4/h3,5H,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAPIYDKXODHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethoxymethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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